4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide
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Overview
Description
4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoroethoxy groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including electrophilic aromatic substitution, nitration, and sulfonamide formationThe final step involves the formation of the sulfonamide linkage under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoroethoxy group.
Scientific Research Applications
4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Used in the synthesis of anticancer drugs.
2-Chloro-4-fluoro-5-nitrobenzotrichloride: Utilized in various chemical reactions.
Uniqueness
4-FLUORO-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group, in particular, enhances its lipophilicity and membrane permeability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10F4N2O5S |
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Molecular Weight |
394.30 g/mol |
IUPAC Name |
4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H10F4N2O5S/c15-9-1-3-13(4-2-9)26(23,24)19-10-5-11(20(21)22)7-12(6-10)25-8-14(16,17)18/h1-7,19H,8H2 |
InChI Key |
BZJSKAGFOBFVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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